Antiproliferative agent-42
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Overview
Description
Antiproliferative agent-42 is a synthetic compound known for its significant activity against various cancer cell lines. It has been extensively studied for its potential to inhibit cell proliferation, making it a promising candidate in the field of cancer therapy. The compound’s unique structure allows it to interact with specific molecular targets, leading to the suppression of tumor growth.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-42 typically involves a multi-step process. One common route includes the cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: Antiproliferative agent-42 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, hydroxide, amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Antiproliferative agent-42 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is employed in cell biology to investigate cell cycle regulation and apoptosis.
Medicine: Its primary application is in cancer research, where it is tested for its efficacy against various cancer cell lines.
Mechanism of Action
The mechanism by which antiproliferative agent-42 exerts its effects involves multiple pathways:
Comparison with Similar Compounds
Antiproliferative agent-42 is compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C18H13N5O4 |
---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
16-(3-nitrophenyl)-6,9,12,13-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,4,10(15)-tetraene-11,14-dione |
InChI |
InChI=1S/C18H13N5O4/c24-17-14-13(10-3-1-4-11(9-10)23(26)27)15-12-5-2-6-21(12)7-8-22(15)16(14)18(25)20-19-17/h1-6,9H,7-8H2,(H,19,24)(H,20,25) |
InChI Key |
RUDJGFFLROFFPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(C3=C2C(=O)NNC3=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CN51 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.